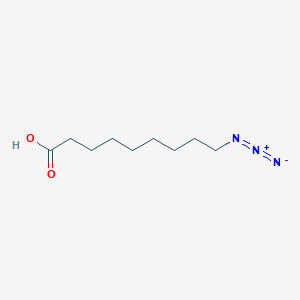

9-Azidononanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-azidononanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c10-12-11-8-6-4-2-1-3-5-7-9(13)14/h1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKGQZWXTZZOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=[N+]=[N-])CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 9 Azidononanoic Acid

Molecular Structure and Properties

9-Azidononanoic acid is a bifunctional molecule featuring a nine-carbon aliphatic chain. One terminus of the chain is a carboxylic acid group (-COOH), while the other is an azide (B81097) group (-N₃). This structure makes it a valuable linker molecule in bioconjugation and a chemical reporter for studying fatty acid metabolism.

| Property | Data |

| Molecular Formula | C₉H₁₇N₃O₂ |

| Molecular Weight | 199.25 g/mol labbase.net |

| Structure | A linear nine-carbon chain with a terminal carboxylic acid and a terminal azide group. |

| Common Name | This compound |

This table is interactive. Click on the headers to sort.

Conversion from ω-Bromoalkanoic Acids

Synthesis and Derivatization

The most common and direct method for synthesizing this compound involves the nucleophilic substitution of a halogenated precursor. The typical starting material is 9-bromononanoic acid.

The synthesis proceeds as follows:

Reaction Setup: 9-bromononanoic acid is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF). diva-portal.org

Nucleophilic Substitution: An excess of sodium azide (NaN₃) is added to the solution. The azide anion (N₃⁻) acts as a nucleophile, displacing the bromide ion from the nine-carbon chain. diva-portal.orgnih.govgoogle.com

Reaction Conditions: The mixture is heated, for instance at 60°C, for an extended period (e.g., 48 hours) to ensure the reaction goes to completion. diva-portal.org

Workup and Purification: After cooling, the reaction mixture is acidified and the product is extracted using an organic solvent like ethyl acetate. The organic layers are then combined, washed, and dried, and the solvent is removed under reduced pressure to yield this compound. diva-portal.org

The carboxylic acid end of the molecule can be further derivatized, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This "activates" the carboxylic acid, making it highly reactive toward primary amines on proteins or other molecules, thus facilitating its attachment as a linker.

Applications in Chemical Biology

9-Azidononanoic Acid as a Chemical Reporter

This compound serves as a bioorthogonal chemical reporter specifically for tracking fatty acid metabolism and protein acylation. nih.gov Fatty acids are crucial for various cellular functions, including energy storage, membrane structure, and protein modification. The process by which a fatty acid is attached to a protein is known as acylation (e.g., myristoylation or palmitoylation), and it can affect the protein's location and function.

When introduced to cells, this compound can be recognized and processed by the cell's metabolic machinery as if it were a natural fatty acid. nih.gov It can be activated and then utilized by fatty acid synthase (FASN) or other enzymes for incorporation into lipids or for attachment to proteins. nih.gov Once incorporated, the biomolecule of interest is now tagged with a latent azide (B81097) "handle." Because the azide group is small and bio-inert, its presence is generally well-tolerated by the cell and does not significantly alter the biomolecule's behavior. mdpi.comwikipedia.org This metabolic labeling strategy allows researchers to specifically track newly synthesized lipids or identify proteins that undergo acylation under certain physiological or pathological conditions. nih.gov

Mechanistic Considerations and Optimization for Biological Compatibility

Role in Bioconjugation and Molecular Tagging

The true power of using this compound as a chemical reporter is realized in the second step: bioconjugation via click chemistry. googleapis.com After the azido-tagged fatty acid has been metabolically incorporated into cellular proteins or other molecules, the azide group serves as a specific point of attachment for a probe.

Researchers introduce a probe molecule that contains a complementary alkyne functional group. This probe can be a fluorescent dye for imaging, a biotin (B1667282) tag for purification and identification, or another molecule for functional studies. researchgate.net The azide on the modified biomolecule and the alkyne on the probe then undergo a highly specific click reaction (either CuAAC or SPAAC) to form a stable covalent triazole linkage. thermofisher.comacs.org

This two-step process—metabolic labeling followed by click chemistry conjugation—enables a variety of powerful applications:

Visualization: By clicking a fluorescent alkyne probe, researchers can visualize the location and trafficking of acylated proteins or newly synthesized lipids within cells using microscopy. mdpi.com

Proteomic Profiling: By clicking a biotin-alkyne probe, all biomolecules labeled with this compound can be captured on a streptavidin resin. These captured proteins can then be identified using mass spectrometry, allowing for the discovery of hundreds of proteins that are modified by fatty acids under specific conditions. nih.gov

Studying Disease States: This tool can be used to investigate the role of fatty acid synthesis and protein acylation in diseases like cancer or viral infections, where these pathways are often dysregulated. nih.gov

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines

Photo-Induced IEDDAC Approaches

Photo-induced Intramolecular Excited-State Double-Electron-Transfer-Initiated Cycloaddition (IEDDAC) represents a sophisticated bioorthogonal strategy that can be triggered by light. While direct literature detailing the specific use of this compound in IEDDAC is limited, the general principle of photoactivation of azide-containing molecules for cycloaddition is well-established. Photochemistry involving azides can lead to the formation of highly reactive nitrenes, which can undergo various reactions, including intramolecular cyclizations. The concept of photo-crosslinking, which often involves photoactivatable moieties like azides, allows for precise spatial and temporal control over conjugation events nih.govacs.org. If this compound were to be incorporated into a system designed for photo-induced IEDDAC, the azide group would serve as the photoreactive center. Upon irradiation with appropriate wavelengths of light, the azide could initiate a cascade leading to cycloaddition. Such photo-triggered reactions are advantageous for applications requiring high spatial resolution or for studying dynamic biological processes where external stimuli are necessary to initiate the reaction nih.govacs.org.

Staudinger Ligation for Amide Bond Formation

The Staudinger ligation is a bioorthogonal reaction that utilizes the reaction between an azide and a triarylphosphine to form a stable amide bond. This reaction is particularly attractive due to its mild conditions and high specificity. This compound, with its terminal azide group, is a suitable substrate for this ligation, enabling the formation of amide linkages between molecules functionalized with the azide and those functionalized with a phosphine (B1218219). The carboxylic acid terminus of this compound can be readily activated for conjugation to amines, thereby introducing the azide handle onto peptides, proteins, or other biomolecules. The subsequent reaction with a phosphine-modified molecule then yields an amide bond, effectively linking the two entities.

Traceless Staudinger ligation variants are designed to form amide bonds without leaving any residual byproducts from the phosphine reagent. In a typical Staudinger ligation, the initial reaction between the azide and phosphine forms an aza-ylide intermediate, which then reacts with water or an amine to yield an amide and the corresponding phosphine oxide. Traceless variants often involve phosphine reagents that, after the ligation, undergo further transformation to eliminate the phosphine oxide moiety, leaving only the desired amide bond. While specific "traceless" modifications of the Staudinger ligation directly involving this compound are not extensively detailed in the provided search results, the general principle applies. If this compound is reacted with a suitably designed phosphine reagent that facilitates a traceless outcome, amide bond formation can be achieved with minimal byproducts. The inherent structure of this compound makes it compatible with such advanced Staudinger ligation methodologies, provided the phosphine partner is engineered for tracelessness.

This compound finds significant application in the conjugation of peptides and proteins, leveraging its azide handle for bioorthogonal coupling. By first attaching this compound to a peptide or protein (e.g., via its carboxylic acid group reacting with amine residues), an azide-functionalized biomolecule is generated. This azide-modified biomolecule can then be selectively reacted with a complementary molecule bearing a phosphine group through the Staudinger ligation to form a stable amide bond. This approach is crucial for creating antibody-drug conjugates (ADCs), labeling proteins for imaging or diagnostics, or immobilizing peptides onto surfaces. For instance, research has explored the enzymatic incorporation of azide-containing amino acids, such as derivatives similar to this compound, into proteins, which are then subjected to bioorthogonal ligation, including SPAAC and potentially Staudinger ligation, for labeling nih.govgoogle.commit.edu. The carboxylic acid functionality of this compound also offers a site for further modification or attachment to other molecules, enhancing its versatility in complex bioconjugation strategies.

Biological Incorporation Strategies for 9 Azidononanoic Acid and Its Derivatives

Genetic Code Expansion (GCE) for Site-Specific Noncanonical Amino Acid Incorporation

Genetic Code Expansion (GCE) is a powerful technique that allows for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins within living cells nih.govacs.orgunice.frucsf.edu. This method fundamentally expands the chemical diversity of proteins, enabling the introduction of functional groups that are not part of the standard 20 amino acids. The process relies on the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that can recognize a specific ncAA and a designated codon (typically a stop codon, such as amber TAG) without interfering with the host's endogenous translation machinery nih.govacs.orgucsf.educam.ac.ukmdpi.comnih.govcam.ac.uk.

The cornerstone of GCE is the development of an orthogonal aaRS/tRNA pair nih.govacs.orgucsf.educam.ac.ukmdpi.comnih.govcam.ac.uk. Orthogonality ensures that the engineered synthetase selectively charges its cognate tRNA with the desired ncAA, and this charged tRNA is then efficiently recognized by the ribosome to insert the ncAA at the specified codon site. Crucially, the synthetase must not aminoacylate endogenous tRNAs, and the engineered tRNA must not be a substrate for endogenous synthetases nih.govacs.orgucsf.educam.ac.ukmdpi.comnih.govcam.ac.uk. The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPyl from archaea are frequently utilized and have been engineered for broader orthogonality and specificity across various organisms cam.ac.ukacs.orgmdpi.com. Extensive efforts are dedicated to discovering and evolving new orthogonal pairs to accommodate a wider range of ncAAs, including those with azide (B81097) functionalities nih.govcam.ac.uknih.gov.

The implementation of GCE has been successfully demonstrated across a variety of cellular systems, facilitating research in diverse biological contexts nih.govucsf.educam.ac.ukmdpi.comacs.orggoogle.com. These systems include:

Escherichia coli (E. coli): A foundational system for developing and testing orthogonal aaRS/tRNA pairs due to its well-characterized genetics and rapid growth cam.ac.ukmdpi.com.

Yeast (Saccharomyces cerevisiae): Offers a eukaryotic model system for GCE, allowing for studies in a more complex cellular environment than bacteria cam.ac.ukmdpi.comacs.org.

Mammalian Cells: Essential for studying protein function in contexts relevant to human biology, GCE has been adapted for use in various mammalian cell lines nih.govucsf.educam.ac.ukmdpi.comacs.orggoogle.com.

Insect Cells: Employed using systems like baculovirus expression, insect cells provide another platform for GCE, particularly for producing eukaryotic proteins acs.org.

(2S)-2-amino-9-azidononanoic acid is a specific derivative of 9-azidononanoic acid that has been successfully incorporated into proteins via GCE nih.govacs.org. By introducing an amber stop codon (TAG) at a desired site within a protein's gene, and co-expressing an orthogonal aaRS/tRNA pair charged with (2S)-2-amino-9-azidononanoic acid, researchers can achieve site-specific incorporation of this azide-functionalized amino acid. The azide group introduced into the protein serves as a bioorthogonal handle, readily participating in click chemistry reactions (such as azide-alkyne cycloaddition) for subsequent labeling with fluorophores, affinity tags, or other functional molecules nih.govunice.fr. This precise placement of the azide moiety allows for detailed studies of protein structure, function, and interactions.

Cellular Systems for GCE (e.g., E. coli, Yeast, Mammalian Cells, Insect Cells)

Enzymatic Ligation for Targeted Biomolecule Functionalization

Enzymatic ligation offers an alternative strategy for introducing functional groups, such as the azide moiety of this compound, onto proteins or other biomolecules. This approach often utilizes engineered enzymes that can accept unnatural substrates.

The Escherichia coli enzyme Lipoic Acid Ligase (LplA) is a key player in this domain nih.govresearchgate.netrsc.orgmit.eduresearchgate.netnih.govspringernature.comresearchgate.net. LplA naturally catalyzes the ATP-dependent ligation of lipoic acid to a specific 13-amino acid recognition sequence known as the LplA Acceptor Peptide (LAP), which can be genetically fused to target proteins nih.govresearchgate.netrsc.orgmit.eduresearchgate.netnih.govspringernature.comresearchgate.net. Through protein engineering, LplA has been modified to accept and ligate unnatural small molecules, including azide-bearing fatty acids like 10-azidodecanoic acid, which serves as a close analog to this compound for this purpose nih.govmit.eduresearchgate.netnih.govspringernature.comresearchgate.netresearchgate.netresearchgate.netgavinpublishers.com. This method, often referred to as PRIME (PRobe Incorporation Mediated by Enzymes), enables the precise attachment of an azide functional handle to the LAP tag on a protein of interest nih.govmit.edunih.govspringernature.comresearchgate.netresearchgate.netresearchgate.netgoogle.com. The ligated azide group then acts as a versatile handle for subsequent bioorthogonal modifications, such as click chemistry for attaching fluorescent probes or other chemical entities unice.frnih.govresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netgoogle.com.

The natural substrate specificity of LplA is highly tuned for lipoic acid. To enable the ligation of azide-containing analogs, specific mutations within LplA's active site have been introduced through directed evolution and rational design nih.govresearchgate.netnih.govspringernature.comresearchgate.netresearchgate.netresearchgate.netgavinpublishers.comgoogle.com. Notably, mutations at residue 37 (e.g., W37I, W37V) have been shown to significantly alter the enzyme's substrate preference, allowing it to efficiently ligate various azidoalkanoic acids nih.govresearchgate.netnih.govspringernature.comresearchgate.netresearchgate.netresearchgate.netgavinpublishers.comgoogle.com. Screening of different azide chain lengths and structures has been conducted to identify optimal substrates for these engineered ligases, demonstrating varying efficiencies of ligation.

Table 1: LplA Mutant-Mediated Ligation Efficiency of Azidoalkanoic Acids

This table summarizes the relative conversion efficiency of LplA mutants ligating different azidoalkanoic acids to the LAP tag, as reported in specific studies. The data illustrates the impact of enzyme engineering on substrate specificity.

| LplA Mutant | Azidoalkanoic Acid Substrate | Relative Conversion Efficiency (%) | Reference |

| W37V | 10-azidodecanoic acid | 100 (Normalized) | nih.gov |

| W37I | 10-azidodecanoic acid | ~100 | nih.gov |

| W37V | 8-azidooctanoic acid | ~63 | google.com |

| Wild-type | 8-azidooctanoic acid | ~37 | google.com |

Note: Relative conversion efficiency is often normalized to a specific LplA mutant and azidoalkanoic acid pair as a reference.

Compound List:

this compound

(2S)-2-amino-9-azidononanoic acid

10-azidodecanoic acid

Lipoic acid

p-azido-l-phenylalanine (pAzF)

p-borono-l-phenylalanine (pBoF)

Application of this compound as a Substrate for LplA

Lipoic acid ligase A (LplA) is an enzyme primarily known for its role in conjugating lipoic acid to specific proteins, a crucial post-translational modification for various metabolic enzymes. Research has demonstrated that LplA can be engineered or utilized with modified substrates to ligate unnatural molecules, including azide-containing fatty acids. Specifically, LplA has been shown to accept alkyl azide carboxylic acids, such as 8-azidooctanoic acid, as substrates in place of lipoic acid researchgate.netresearchgate.netnih.govnih.gov. While direct studies explicitly using this compound as a substrate for wild-type LplA are less common in the initial search results, the principle of LplA ligating azide-functionalized fatty acids is established. Engineered LplA variants have been successfully employed to ligate 10-azidodecanoic acid (a close analog to this compound) onto engineered acceptor peptides (LAP) fused to proteins of interest nih.govgoogle.com. This ligation creates an azido-tagged protein that can then be further functionalized with cyclooctyne-conjugated probes via strain-promoted azide-alkyne cycloaddition (SPAAC) nih.govru.nl. This strategy allows for site-specific labeling of proteins, both in vitro and in living cells, enabling visualization and tracking of cellular proteins nih.govgoogle.com. The ability of LplA to accept azide-containing fatty acids highlights its potential for incorporating such molecules into protein structures through a bioorthogonal mechanism.

Metabolic Labeling of Biomolecules through Biosynthetic Pathways

Metabolic labeling leverages a cell's own biosynthetic machinery to incorporate non-natural molecules, such as those bearing azide groups, into cellular biomolecules. This approach allows for the tracing and functionalization of these molecules within a living system. This compound, as an azide-functionalized fatty acid, can be utilized in such strategies.

Metabolic oligosaccharide engineering (MOE) is a powerful technique that introduces unnatural monosaccharides into cellular glycans. Azide-functionalized sugars, such as N-azidoacetylmannosamine (ManNAz) and azido-sialic acids (e.g., 9-azido sialic acid, 9AzSia), are commonly used for this purpose acs.orgnih.govpkusz.edu.cnpnas.orgrsc.orgresearchgate.netrsc.orgsci-hub.se. These azido-sugars are taken up by cells, processed through cellular biosynthetic pathways, and incorporated into cell-surface glycans, leaving the azide group available for subsequent bioorthogonal reactions like Staudinger ligation or click chemistry nih.govresearchgate.net. For instance, 9-azido sialic acid has been metabolically incorporated into sialoglycoconjugates, enabling fluorescence imaging of brain sialoglycans in living animals pnas.org. While this compound is a fatty acid and not a sugar precursor, the principle of using azide-functionalized molecules to engineer glycans via metabolic pathways is well-established and demonstrates the broader utility of azide chemistry in glycoengineering.

Azido (B1232118) fatty acids, including analogs like this compound, can be metabolically incorporated into cellular lipids. Studies have shown that fatty acids with azide groups at various positions along their chains can be taken up by cells and incorporated into phospholipids (B1166683). For example, azidostearic acids and azido-oleic acid were incorporated into the phospholipids of Escherichia coli nih.govasm.org. Similarly, 9-(2-anthryl)-nonanoic acid, a fluorescent fatty acid analog, was metabolically incorporated into the glycerophospholipids of Chinese hamster ovary cells, affecting cell growth but not causing mortality nih.gov. More recently, azide-fatty acids (AFAs) have been used for organelle-specific labeling of fatty acid-containing lipids in live cells. These AFAs are taken up by cells and undergo metabolic processes, similar to natural fatty acids, leading to the formation of azide-modified phosphatidylcholines. These can then be detected using organelle-targeting clickable dyes via click chemistry acs.orgamazonaws.com. The incorporation of azido fatty acids into lipids allows for the study of lipid metabolism and membrane dynamics.

Azide-modified nucleosides and nucleotides serve as valuable precursors for the metabolic labeling and functionalization of DNA and RNA. These azido-containing molecules can be incorporated into nucleic acid chains through cellular polymerases. For example, azido nucleosides such as 2'-azidoadenosine (2'N3A) and 5-(azidomethyl)-2'-deoxyuridine (AmdU) have been shown to be incorporated into cellular RNA and DNA, respectively neb.comresearchgate.netnih.govresearchgate.netrsc.org. These incorporated azides can then be detected or further modified using bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) researchgate.netnih.govacs.orgmdpi.com. This methodology enables the study of nucleic acid synthesis, turnover, and localization. For instance, studies have quantified the incorporation of azido nucleosides into cellular RNA and DNA, allowing for their detection and characterization via techniques like LC-MS neb.comresearchgate.net. The development of specific enzyme-nucleoside pairs, such as 2'-azidocytidine and deoxycytidine kinase (dCK), further enhances cell- and polymerase-selective RNA labeling nih.gov.

Compound List:

| Compound Name | Description |

| This compound (9-ANOA) | Azide-functionalized fatty acid |

| Lipoic acid | Cofactor |

| 8-Azidooctanoic acid | Azide-functionalized fatty acid |

| 10-Azidodecanoic acid | Azide-functionalized fatty acid |

| LAP (LplA Acceptor Peptide) | Engineered peptide for LplA ligation |

| N-azidoacetylmannosamine (ManNAz) | Azide-functionalized monosaccharide precursor |

| 9-azido sialic acid (9AzSia) | Azide-functionalized sialic acid |

| Azido-sialic acid (SiaNAz) | Azide-functionalized sialic acid |

| 2'-azidoadenosine (2'N3A) | Azide-modified nucleoside |

| 5-(azidomethyl)-2'-deoxyuridine (AmdU) | Azide-modified deoxynucleoside |

| 2'-azidocytidine (2'-AzCyd) | Azide-modified nucleoside |

| Azido-choline (AECho) | Azide-functionalized choline (B1196258) analog |

| Azidopropyl-choline (APCho) | Azide-functionalized choline analog |

| 9-(2-Anthryl)-nonanoic acid | Fluorescent and photoactivable fatty acid analog |

| 6-azido-galactose | Azide-functionalized monosaccharide |

| N-azidoacetyl galactosamine (GalNAz) | Azide-functionalized monosaccharide |

| 6-azido-GalNAc | Azide-functionalized monosaccharide |

| 4-Azido-Neu5Ac | Azide-functionalized sialic acid |

| 2'-O-(2-azidoethyl) | Azido-modified RNA moiety |

| Azidohomoalanine | Azide-containing amino acid |

| Azidophenylalanine | Azide-containing amino acid |

This compound (9-ANOA) is a versatile molecule that has found utility in various biological labeling and modification strategies. Its terminal azide group serves as a bioorthogonal handle, enabling selective conjugation with complementary molecules through click chemistry or Staudinger ligation. This property makes it valuable for tracking biomolecules, studying metabolic pathways, and engineering cellular components.

Application of this compound as a Substrate for LplA

Lipoic acid ligase A (LplA) is an enzyme primarily known for its role in conjugating lipoic acid to specific proteins, a crucial post-translational modification for various metabolic enzymes asm.orgnih.gov. Research has demonstrated that LplA can be engineered or utilized with modified substrates to ligate unnatural molecules, including azide-containing fatty acids researchgate.netresearchgate.netnih.govnih.gov. Specifically, LplA has been shown to accept alkyl azide carboxylic acids, such as 8-azidooctanoic acid, as substrates in place of lipoic acid researchgate.netresearchgate.netnih.govnih.gov. While direct studies explicitly using this compound as a substrate for wild-type LplA are less common in the initial search results, the principle of LplA ligating azide-functionalized fatty acids is established mit.edu. Engineered LplA variants have been successfully employed to ligate 10-azidodecanoic acid (a close analog to this compound) onto engineered acceptor peptides (LAP) fused to proteins of interest nih.govgoogle.com. This ligation creates an azido-tagged protein that can then be further functionalized with cyclooctyne-conjugated probes via strain-promoted azide-alkyne cycloaddition (SPAAC) nih.govru.nl. This strategy allows for site-specific labeling of proteins, both in vitro and in living cells, enabling visualization and tracking of cellular proteins nih.govgoogle.com. The ability of LplA to accept azide-containing fatty acids highlights its potential for incorporating such molecules into protein structures through a bioorthogonal mechanism.

Metabolic Labeling of Biomolecules through Biosynthetic Pathways

Metabolic labeling leverages a cell's own biosynthetic machinery to incorporate non-natural molecules, such as those bearing azide groups, into cellular biomolecules. This approach allows for the tracing and functionalization of these molecules within a living system. This compound, as an azide-functionalized fatty acid, can be utilized in such strategies.

Metabolic oligosaccharide engineering (MOE) is a powerful technique that introduces unnatural monosaccharides into cellular glycans nih.govrsc.orgsci-hub.se. Azide-functionalized sugars, such as N-azidoacetylmannosamine (ManNAz) and azido-sialic acids (e.g., 9-azido sialic acid, 9AzSia), are commonly used for this purpose acs.orgnih.govpkusz.edu.cnpnas.orgrsc.orgresearchgate.netrsc.orgsci-hub.se. These azido-sugars are taken up by cells, processed through cellular biosynthetic pathways, and incorporated into cell-surface glycans, leaving the azide group available for subsequent bioorthogonal reactions like Staudinger ligation or click chemistry nih.govresearchgate.net. For instance, 9-azido sialic acid has been metabolically incorporated into sialoglycoconjugates, enabling fluorescence imaging of brain sialoglycans in living animals pnas.org. While this compound is a fatty acid and not a direct sugar precursor, the principle of using azide-functionalized molecules to engineer glycans via metabolic pathways is well-established and demonstrates the broader utility of azide chemistry in glycoengineering acs.orgnih.govpkusz.edu.cnpnas.orgrsc.orgresearchgate.netrsc.orgsci-hub.se.

Azido fatty acids, including analogs like this compound, can be metabolically incorporated into cellular lipids nih.govasm.orgnih.govacs.orgamazonaws.com. Studies have shown that fatty acids with azide groups at various positions along their chains can be taken up by cells and incorporated into phospholipids nih.govasm.org. For example, azidostearic acids and azido-oleic acid were incorporated into the phospholipids of Escherichia coli nih.govasm.org. Similarly, 9-(2-anthryl)-nonanoic acid, a fluorescent fatty acid analog, was metabolically incorporated into the glycerophospholipids of Chinese hamster ovary cells, affecting cell growth but not causing mortality nih.gov. More recently, azide-fatty acids (AFAs) have been used for organelle-specific labeling of fatty acid-containing lipids in live cells. These AFAs are taken up by cells and undergo metabolic processes, similar to natural fatty acids, leading to the formation of azide-modified phosphatidylcholines. These can then be detected using organelle-targeting clickable dyes via click chemistry acs.orgamazonaws.com. The incorporation of azido fatty acids into lipids allows for the study of lipid metabolism and membrane dynamics nih.govasm.orgnih.govacs.orgamazonaws.com.

Azide-modified nucleosides and nucleotides serve as valuable precursors for the metabolic labeling and functionalization of DNA and RNA neb.comresearchgate.netnih.govresearchgate.netrsc.orgnih.govacs.orgmdpi.commdpi.comnih.govresearchgate.netnih.gov. These azido-containing molecules can be incorporated into nucleic acid chains through cellular polymerases neb.comresearchgate.netnih.govresearchgate.netrsc.org. For example, azido nucleosides such as 2'-azidoadenosine (2'N3A) and 5-(azidomethyl)-2'-deoxyuridine (AmdU) have been shown to be incorporated into cellular RNA and DNA, respectively neb.comresearchgate.netnih.govresearchgate.net. These incorporated azides can then be detected or further modified using bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) researchgate.netnih.govacs.orgmdpi.com. This methodology enables the study of nucleic acid synthesis, turnover, and localization neb.comresearchgate.netnih.govresearchgate.netrsc.org. For instance, studies have quantified the incorporation of azido nucleosides into cellular RNA and DNA, allowing for their detection and characterization via techniques like LC-MS neb.comresearchgate.net. The development of specific enzyme-nucleoside pairs, such as 2'-azidocytidine and deoxycytidine kinase (dCK), further enhances cell- and polymerase-selective RNA labeling nih.gov.

Advanced Applications in Biological Systems Research

Protein Functionalization and Proteomic Analysis

The azide (B81097) moiety of 9-azidononanoic acid serves as a versatile chemical handle, enabling sophisticated techniques for studying proteins.

Site-Specific Protein Labeling and Modification for Structural-Functional Studies

Through genetic code expansion (GCE) technologies, non-canonical amino acids (ncAAs) such as (2S)-2-amino-9-azidononanoic acid can be site-specifically incorporated into proteins acs.orgnih.gov. This precise placement of an azide group allows for the covalent attachment of various probes, including fluorescent tags, affinity labels, or cross-linking agents, without disrupting the protein's native structure or function acs.orgnih.govchemistryviews.orgresearchgate.net. This capability is instrumental in elucidating protein folding, localization, and interaction dynamics, providing detailed insights into protein behavior at a molecular level acs.orgnih.gov. For instance, research has explored the synthesis and incorporation of various UAAs with azide functionalities into proteins like green fluorescent protein (GFP) to optimize bioconjugation strategies and tether length for specific applications researchgate.net.

Analysis of Nascent Proteomes via Metabolic Labeling (e.g., BONCAT, FUNCAT)

This compound, or related azide-containing amino acids, are critical components in metabolic labeling techniques like Bioorthogonal Non-canonical Amino acid Tagging (BONCAT) and Fluorescent Non-canonical Amino acid Tagging (FUNCAT) mpg.denih.govelifesciences.orgnih.govresearchgate.net. In these methods, cells are supplied with an ncAA bearing an azide group, which is then incorporated into newly synthesized proteins by the cellular translational machinery. The incorporated azide group can subsequently be detected or purified using click chemistry with an alkyne-tagged molecule mpg.denih.gov. This approach facilitates the temporal analysis of protein synthesis, enabling the identification and visualization of newly synthesized proteins, the study of proteome dynamics, and the investigation of protein turnover in various biological contexts, including in vivo studies in model organisms mpg.deelifesciences.org.

Investigation of Protein-Protein and Protein-Ligand Interactions through Cross-linking

While this compound itself is not a direct cross-linking agent, its azide functionality is crucial for click chemistry, which can be integrated with cross-linking strategies. Proteins can be modified to incorporate azide-containing amino acids, and then subjected to cross-linking procedures. Alternatively, photo-activatable amino acids bearing azide groups can be employed. These azide-functionalized proteins can then undergo click reactions with alkyne-tagged molecules to capture or stabilize protein-protein interactions mit.edunih.govthermofisher.com. The azide group acts as a versatile anchor for attaching probes or facilitating further chemical modifications that aid in mapping interaction surfaces or stabilizing transient protein associations nih.gov.

Development of Antibody-Drug Conjugates (ADCs) and Therapeutic Protein Modifications

The azide group in this compound positions it as a potential building block for linker technologies or conjugation strategies in the development of Antibody-Drug Conjugates (ADCs) and other modified therapeutic proteins broadpharm.compromega.jpnih.govnih.govgoogle.com. Click chemistry, utilizing the reaction between azide and alkyne functionalities, is a highly effective method for creating stable linkages between antibodies and cytotoxic payloads broadpharm.com. Although specific instances of this compound being directly integrated into approved ADCs are not explicitly detailed in the provided search results, the principle of incorporating azide-containing molecules into linker technologies for ADCs is well-established broadpharm.compromega.jpnih.gov. Furthermore, the modification of therapeutic proteins to enhance their pharmacokinetic profiles, stability, or targeting often involves conjugation strategies where azide chemistry can be leveraged .

Lipid Research and Membrane Biology

The ability to functionalize lipids with azide groups provides novel avenues for studying the structure, dynamics, and function of cellular membranes.

Functionalization of Cellular Membrane Lipids for Imaging and Probing

This compound can be synthesized into azide-functionalized fatty acids or lipids. These modified lipids can then be incorporated into cellular membranes, either through synthetic reconstitution or metabolic pathways, to introduce azide handles. These handles can subsequently be utilized for imaging or probing membrane components via click chemistry researchgate.net. Research into clickable lipids has demonstrated the synthesis of azido (B1232118) and alkynyl fatty acids, which are then used to create functionalized triacylglycerols and conjugate them to other molecules. This methodology facilitates the functionalization of membrane lipids for imaging and diagnostic applications, thereby advancing the understanding of membrane biology researchgate.net.

Fluorophore Conjugation for Live-Cell Imaging

Biomaterial Development and Enzyme Immobilization

Biomaterial development and enzyme immobilization are critical areas in modern biotechnology and regenerative medicine. These fields leverage precise chemical strategies to create advanced materials and enhance the performance of biological catalysts. This compound plays a significant role in these advancements by providing a means to introduce reactive azide functionalities into various systems.

Creation of Functionalized Hydrogels for Drug Delivery and Tissue Engineering

Hydrogels, three-dimensional crosslinked polymeric networks capable of absorbing significant amounts of water, are widely recognized for their potential in drug delivery and tissue engineering academicjournals.orgmdpi.comtus.ac.jpqscience.comnih.govul.iecnr.it. Their inherent biocompatibility, tunable physical properties, and ability to mimic the extracellular matrix make them ideal scaffolds for encapsulating drugs, growth factors, and cells academicjournals.orgqscience.comnih.govcnr.itnih.gov.

To enhance their therapeutic efficacy and tailor their performance, hydrogels are often functionalized with specific molecules. This compound, or similar azide-terminated fatty acids, can be incorporated into hydrogel matrices during synthesis or post-synthetically conjugated to pre-formed hydrogels googleapis.commit.edu. The terminal azide group introduced by such molecules acts as a versatile handle for subsequent bioconjugation reactions, primarily through click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) rsc.orgresearchgate.netnih.govtamagawa-seiki.commdpi.com.

This functionalization strategy allows for the precise and efficient attachment of therapeutic agents, such as drugs (e.g., doxorubicin) or proteins (e.g., bovine serum albumin), to the hydrogel scaffold tus.ac.jpnih.gov. By controlling the conjugation of these molecules, researchers can modulate drug release kinetics, improve drug targeting, and enhance cellular interactions for tissue regeneration academicjournals.orgmdpi.comtus.ac.jpnih.govresearchgate.nettamagawa-seiki.com. For instance, attaching specific peptides or growth factors via click chemistry to azide-functionalized hydrogels can promote desired cellular responses, such as adhesion, proliferation, and differentiation, which are crucial for successful tissue engineering applications cnr.itnih.gov. The ability to precisely anchor bioactive molecules ensures localized delivery and sustained release, thereby improving therapeutic outcomes and reducing off-target effects.

Site-Specific Enzyme Immobilization for Biocatalysis

Site-specific enzyme immobilization, facilitated by bio-orthogonal chemistry, offers a more precise and effective approach. Click chemistry, particularly the reaction between azide and alkyne groups, is a powerful tool for achieving this precision rsc.orgresearchgate.netnih.govtamagawa-seiki.commdpi.com. This compound, with its terminal azide group, can be used to introduce this reactive handle onto enzymes or immobilization supports. For example, enzymes can be genetically engineered to incorporate azide-containing unnatural amino acids, or they can be chemically modified using enzymes like lipoic acid ligase (LplA) to attach azide-functionalized molecules such as 10-azidodecanoic acid, a close analog of this compound rsc.orgresearchgate.net.

Once the azide functionality is present on either the enzyme or the support material (which is functionalized with an alkyne group), a highly specific click reaction can occur, forming a stable covalent bond. This controlled conjugation allows for precise orientation of the enzyme on the support, preserving its active site and maximizing catalytic efficiency researchgate.netnih.govmdpi.com. Such site-specific immobilization strategies have demonstrated significant improvements in enzyme performance, including enhanced activity retention and prolonged reusability.

Selected Research Findings on Enzyme Immobilization via Site-Specific/Azide Chemistry:

| Application Area | Immobilization Strategy | Key Metric | Reported Value | Reference(s) |

| Biocatalysis | Site-specific immobilization via click chemistry (azide-alkyne) | Activity Enhancement | ~2-fold higher activity compared to free enzyme | researchgate.netmdpi.com |

| Biocatalysis | Site-specific immobilization via click chemistry (azide-alkyne) | Activity Retention | 48-67% retained activity | paradisiresearch.com |

| Biocatalysis | Site-specific immobilization via biotin-BirA ligation and streptavidin binding | Activity Enhancement | 2-fold higher activity compared to random immobilization | mdpi.com |

| Biocatalysis | Site-specific immobilization via biotin-BirA ligation and streptavidin binding | Reusability | Retained 89% activity after 9 cycles | mdpi.com |

| Biocatalysis | Immobilization on methacrylic resins (general, potentially utilizing azide chemistry) | Reusability | >10 cycles without apparent activity loss | paradisiresearch.com |

| Biocatalysis | Functionalization with 10-azidodecanoic acid for click chemistry ligation | Specificity & Density | High density and specificity | rsc.orgresearchgate.net |

These findings underscore the effectiveness of azide-mediated click chemistry in creating robust and highly active immobilized enzyme systems for various biocatalytic applications.

Structure Activity Relationship Sar Studies of 9 Azidononanoic Acid Derivatives

Impact of Alkyl Spacer-Group Length on Ligation Efficiency and Biological Activity

Research in related systems highlights that linker length is a critical parameter. For instance, in DNA proximity ligation assays, variations in linker length and hydrophobicity have been shown to directly impact ligation efficiency. Studies comparing polyethylene (B3416737) glycol (PEG) linkers of different lengths demonstrated that an optimal length (e.g., PEG5) facilitates efficient ligation, whereas excessively long or hydrophobic linkers can lead to reduced yields due to factors like hydrophobic collapse, which can decrease the effective reach of the reactive termini nih.gov. Similarly, in oligonucleotide polymerization, shorter linkers were found to be less tolerated, with an ethane-1,2-diamine linker proving optimal for yield and fidelity, suggesting that a balance between flexibility and proximity is essential nih.gov.

While specific comparative SAR studies detailing various lengths of azido-alkanoic acids (e.g., comparing 6-azidohexanoic acid, 9-azidononanoic acid, and 11-azidoundecanoic acid) are not extensively documented in the provided literature, the general principles apply. The nine-carbon chain of this compound provides a moderate length that balances flexibility with the ability to bridge molecular gaps. Modifications that alter this chain length could impact:

Ligation Kinetics: Longer or shorter chains might alter the proximity of the azide (B81097) and alkyne partners, affecting the rate of triazole formation in click chemistry.

Steric Accessibility: The spacer length can influence the accessibility of the azide group to its reaction partner, especially when conjugated to sterically demanding biomolecules.

Conformational Flexibility: A longer, more flexible spacer may allow for better positioning of the functional groups, potentially enhancing binding or reaction efficiency. Conversely, an overly flexible or long linker might lead to entropic penalties.

Table 1: Conceptual Impact of Alkyl Spacer Length on Ligation Efficiency

| Linker Type (Conceptual) | Typical Length (e.g., Alkyl/PEG) | Estimated Impact on Ligation Efficiency | Potential Issues/Considerations |

| Very Short Alkyl | C2-C4 | Low to Moderate | Limited flexibility, potential steric hindrance |

| Moderate Alkyl (e.g., this compound) | C9 | High | Good balance of flexibility and reach |

| Long Alkyl | C12+ | Moderate to Low | Risk of hydrophobic collapse, reduced effective length in water |

| Short PEG (e.g., PEG3) | ~15 Å | High | Increased water solubility, good flexibility |

| Medium PEG (e.g., PEG5) | ~25 Å | Very High | Optimal flexibility and solubility, reduced hydrophobic effects |

| Long PEG | PEG10+ | Moderate | Can sometimes hinder close proximity due to bulkiness |

Influence of Terminal Functional Group (Cap Group) Identity on Molecular Recognition

The carboxylic acid terminus of this compound serves as a versatile handle for further derivatization, allowing the introduction of various "cap groups" or conjugation moieties. The identity of this terminal group profoundly influences the molecule's properties, including solubility, target recognition, binding affinity, and cellular interactions.

SAR studies on other molecular systems demonstrate the critical role of terminal functionalization. For example, in the context of drug conjugates, modifications of the terminal carboxylic acid of fatty acids or amino acids have been shown to significantly alter their biological activity, cellular uptake, and pharmacokinetic profiles mdpi.comresearchgate.netnih.gov. In drug discovery, the terminal group is often tailored to enhance target binding, improve solubility, or facilitate specific conjugation strategies.

For this compound derivatives, modifications at the carboxylic acid terminus can lead to:

Altered Solubility: Esterification or amidation can change the polarity and water solubility, impacting its behavior in aqueous biological media.

Enhanced Molecular Recognition: Conjugating the carboxylic acid to specific ligands, peptides, or antibodies can direct the molecule to particular cellular targets or biomolecules, thereby mediating molecular recognition. The nature of the conjugated moiety dictates the specificity and affinity of this interaction.

Modified Reactivity: The carboxylic acid can be activated for coupling to amines (forming amides) or alcohols (forming esters), or it can be directly involved in binding interactions.

Prodrug Strategies: Derivatization can create prodrugs that are activated by specific enzymes or conditions within the biological environment, releasing the active moiety.

Table 2: Conceptual Impact of Terminal Functional Group Modifications on this compound Derivatives

| Terminal Group Modification (Derivative) | Potential Impact on Solubility | Potential Impact on Molecular Recognition/Binding | Example Application Context (Conceptual) |

| Free Carboxylic Acid | Moderate | Can participate in ionic interactions/H-bonding | General conjugation via carbodiimide (B86325) chemistry |

| Methyl/Ethyl Ester | Increased Lipophilicity | May enhance cell membrane permeability | Prodrug strategy, improved cellular uptake |

| Amide (e.g., with an amine-containing ligand) | Variable (depends on amine) | Directs recognition via the conjugated ligand | Targeted delivery, protein labeling, affinity purification |

| Conjugated Peptide/Protein Fragment | Variable (depends on peptide) | High specificity for biological targets | Antibody-drug conjugates, protein functionalization |

| Conjugated Small Molecule Ligand | Variable | Specific binding to cellular receptors/enzymes | Targeted imaging agents, therapeutic probes |

| Hydrophilic Polymer (e.g., PEG) | Significantly Increased | Can improve pharmacokinetics, reduce immunogenicity | Stealth coatings, improved biocompatibility |

Compound List:

this compound

6-Azidohexanoic acid

11-Azidoundecanoic acid

Tenofovir (TFV)

12-Azidododecanoic acid

Pterostilbene analogues

Tryptophan

Caffeic acid

Gallic acid

Methyl caffeate

Propyl caffeate

Octyl caffeate

Methyl gallate

Propyl gallate

Octyl gallate

6-Azacytidine

N4-methyl-6-azacytidine

N,O-tetraacetyl-6-azacytidine

SN-38

Zinc dipicolylamine (ZnDPA)

Lipoic acid ligase (LpIA)

Polyethylene glycol (PEG)

DBCO (Dibenzo[b,f]azepine-10(11H)-one)

Analytical Methodologies in 9 Azidononanoic Acid Research

Chromatographic Techniques for Separation and Quantification of Derivatives

Chromatographic methods are indispensable for separating complex mixtures and quantifying specific components, including derivatives of 9-azidononanoic acid. These techniques are instrumental in monitoring the progress of chemical reactions involving the compound and in assessing the purity of synthesized products.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is widely utilized in the research involving this compound, primarily for monitoring synthetic reactions and evaluating the purity of the resulting products. HPLC allows for the separation of the target compound from starting materials, byproducts, and impurities based on their differential interactions with a stationary phase and a mobile phase.

Commonly, reversed-phase HPLC is employed, often using C18 columns, which are effective for separating moderately polar to nonpolar organic molecules like this compound and its derivatives. Typical mobile phases consist of gradients of acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection is frequently performed using UV-Vis detectors, such as photodiode array (PDA) detectors, which can monitor absorbance across a range of wavelengths, typically around 210 nm for general organic compound detection.

Research studies have demonstrated the use of HPLC to track the conversion of starting materials to azido-functionalized compounds and to confirm the successful ligation of this compound derivatives to biomolecules. For instance, HPLC analysis has been used to monitor ligation reactions catalyzed by enzymes like lipoic acid ligase (LplA), where the formation of the LAP-azide adduct is quantified by observing the peak corresponding to the conjugated product google.comgoogle.comnih.gov. The ability to resolve and quantify these species is critical for optimizing reaction conditions and ensuring the quality of the synthesized or modified materials.

Spectroscopic Characterization of Modified Biomolecules

Spectroscopic techniques provide detailed information about the molecular structure, composition, and identity of chemical compounds. For this compound and its derivatives, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for characterization.

Mass Spectrometry (MS) for Product Confirmation and Stoichiometry Analysis

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight and identity of this compound and its modified products. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are frequently coupled with liquid chromatography (LC-MS) to analyze reaction mixtures and purified compounds. ESI-MS allows for the ionization of molecules in solution, producing charged species that can be detected and analyzed based on their mass-to-charge ratio (m/z).

For this compound itself, ESI-MS analysis has provided characteristic mass-to-charge ratios. For example, studies have reported the following data:

| Compound | Ionization Method | Calculated [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) |

| This compound | ESI-MS | 198.12 | 198.65 |

This type of data is crucial for confirming the successful synthesis of the compound and for verifying the mass of adducts formed when this compound derivatives are conjugated to other molecules, such as peptides. MS can also provide information about the stoichiometry of modifications, particularly in complex biological samples where azido-fatty acid analogs are used to label proteins. By analyzing the mass shifts resulting from the incorporation of the azido-fatty acid, researchers can confirm the presence and quantify the extent of modification on target biomolecules tandfonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (of derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the detailed three-dimensional structure of organic molecules, including derivatives of this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the chemical environment of atoms, their connectivity, and their spatial relationships. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative for elucidating the structure of synthesized compounds.

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure. Typical data obtained in deuterated chloroform (B151607) (CDCl₃) is as follows:

| Proton Signals (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 3.22 | triplet (t) | 6.9 | Protons on C2 (adjacent to azide (B81097) group) |

| 2.30 | triplet (t) | 7.5 | Protons on C8 (adjacent to carboxyl group) |

| 1.60 | multiplet (m) | N/A | Protons on C3 and C7 |

| 1.29 | multiplet (m) | N/A | Protons on C4, C5, and C6 |

While this data pertains to the parent compound, NMR spectroscopy is equally vital for characterizing derivatives. For instance, when this compound is incorporated into larger molecules or undergoes further chemical modifications, ¹H NMR spectra can reveal new signals or changes in existing signals, confirming the site and nature of the modification. This includes identifying the presence of new functional groups or changes in the chemical environment of protons due to conjugation or reaction. Although ¹³C NMR and ¹⁹F NMR are also valuable spectroscopic tools, detailed spectral data for derivatives of this compound using these techniques is less commonly reported in the context of its direct characterization.

Compound List:

this compound

Q & A

Basic: What are the standard synthetic routes for preparing 9-azidononanoic acid, and how are impurities minimized?

This compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it reacts with O-tritylhydroxylamine under carbodiimide-mediated conditions to form hydroxamate derivatives. Key steps include:

- Reaction optimization : Stoichiometric control (e.g., 1:1 molar ratio of reactants) and overnight reaction times to ensure completion .

- Purification : Flash chromatography (e.g., 2:1 hexanes/EtOAc) to isolate the product and remove unreacted starting materials or byproducts. Purity is confirmed by NMR integration and solvent selection to avoid azide degradation .

Advanced: How can researchers address discrepancies in spectral data (e.g., NMR or MS) when characterizing this compound derivatives?

Contradictions in spectral data may arise from solvent interactions, tautomerism, or isotopic impurities. Methodological strategies include:

- Repeat analysis : Conduct experiments under inert atmospheres to prevent oxidative side reactions.

- Cross-validation : Use complementary techniques (e.g., IR for azide stretch verification at ~2100 cm⁻¹ alongside ¹H NMR).

- Deuterated solvent controls : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

While specific hazard classifications vary, general precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of azide vapors.

- Storage : Keep in airtight containers at 2–8°C, away from light, to prevent decomposition .

Advanced: How can researchers optimize reaction conditions for azide-alkyne cycloaddition (CuAAC) using this compound?

For efficient Cu(I)-catalyzed click chemistry:

- Catalyst selection : Use CuBr(PPh₃)₃ or TBTA ligands to enhance reaction rates and reduce copper-induced side reactions.

- Solvent optimization : Employ DMF or t-BuOH:H₂O mixtures to balance solubility and reaction kinetics.

- Kinetic monitoring : Track azide consumption via TLC or in-situ IR to terminate reactions at >90% conversion .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Standard characterization methods include:

- ¹H NMR : Look for triplet signals at δ ~3.25 ppm (CH₂-N₃) and carboxylic proton absence (due to exchange broadening).

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 184.1).

- Elemental analysis : Verify C, H, N ratios to detect impurities .

Advanced: How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

- Experimental matrix : Test pH 3–10 buffers at 25°C, 37°C, and 50°C.

- Degradation markers : Monitor azide loss via IR or HPLC-MS.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Basic: What are the primary applications of this compound in bioconjugation research?

It serves as a linker for:

- Protein modification : Site-specific labeling via CuAAC with alkyne-tagged fluorophores.

- Lipid membrane studies : Incorporation into fatty acid analogs for clickable probes in cell imaging .

Advanced: How can researchers resolve low yields in peptide-azide conjugates synthesized from this compound?

- Solubility enhancement : Use DMF or THF to dissolve hydrophobic intermediates.

- Coupling agents : Optimize EDC/HOBt ratios to activate the carboxylic acid without racemization.

- Side-chain protection : Employ tert-butyl or trityl groups to prevent undesired azide reactions .

Basic: What are the best practices for documenting and reporting experimental data involving this compound?

- Raw data inclusion : Provide NMR spectra, chromatograms, and MS traces in appendices.

- Reproducibility : Detail solvent batches, instrument models, and temperature controls.

- Uncertainty analysis : Report standard deviations for triplicate measurements .

Advanced: How should contradictory bioactivity results in this compound-based HDAC inhibitors be analyzed?

- Dose-response curves : Compare IC₅₀ values across cell lines to identify off-target effects.

- Structural analogs : Synthesize derivatives with varied chain lengths to isolate azide-specific activity.

- Computational modeling : Perform docking studies to assess binding interactions with HDAC active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.